molecular formula C16H13N5O5S B12669122 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid CAS No. 93892-21-8

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid

Cat. No.: B12669122
CAS No.: 93892-21-8
M. Wt: 387.4 g/mol
InChI Key: DJRGSBQSDHTWGW-UHFFFAOYSA-N
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Description

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C16H13N5O5S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid typically involves a multi-step process:

    Diazotization: The starting material, 4,5-diamino-1-naphthyl, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-nitrobenzenesulphonic acid under controlled pH conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.

    Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with different functional groups replacing the sulfonic acid group.

Scientific Research Applications

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated by the azo and nitro groups, which can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate: A sodium salt form of the compound with similar properties and applications.

    4,5-Diamino-1-naphthyl azo compounds: Other azo compounds with different substituents on the naphthyl ring.

Uniqueness

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

93892-21-8

Molecular Formula

C16H13N5O5S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C16H13N5O5S/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26/h1-8H,17-18H2,(H,24,25,26)

InChI Key

DJRGSBQSDHTWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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